![molecular formula C23H18N6O2S B2540111 N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207025-07-7](/img/no-structure.png)

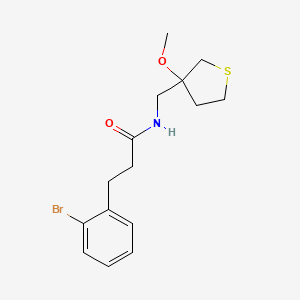

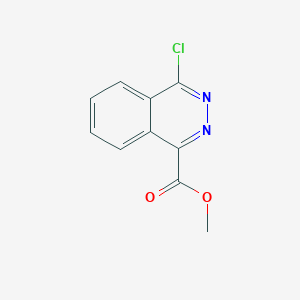

N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon (i.e., nitrogen, oxygen, sulfur, etc.) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar nitrogen-rich fused ring energetic compounds have been synthesized using the classic Dimroth rearrangement (DR) reaction .Scientific Research Applications

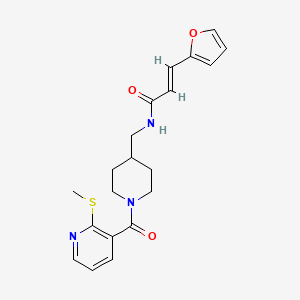

- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives were designed as FLT3 inhibitors. Specifically, compounds with the piperazine acetamide linkage demonstrated remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

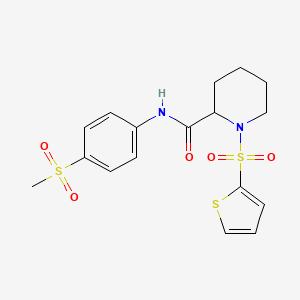

- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives can be synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under microwave irradiation .

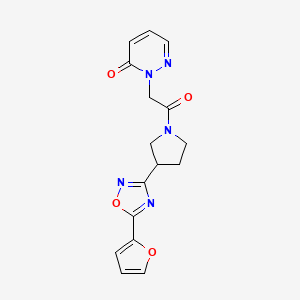

- Application : Novel fused-ring energetic compounds, including N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives, were prepared. Their structure, thermal stability, and detonation performance were studied .

- Application : Molecular docking and dynamics studies were performed to predict how N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives bind to the FLT3 binding domain .

FLT3 Inhibition for Cancer Treatment

Microwave-Assisted Synthesis of Pyrazole Fused Heterocycles

Energetic Compounds for Propellants and Explosives

FLT3 Binding Domain Interaction Prediction

ADME (Absorption, Distribution, Metabolism, Excretion) Descriptors

Chemoinformatics and Structural Chemotypes

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-acetylphenyl isothiocyanate with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base to form the intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide. The intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3-acetylphenyl isothiocyanate", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 3-acetylphenyl isothiocyanate is added to a solution of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether.", "Step 4: The intermediate is then treated with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 5: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 6: The final product N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether." ] } | |

CAS RN |

1207025-07-7 |

Product Name |

N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Molecular Formula |

C23H18N6O2S |

Molecular Weight |

442.5 |

IUPAC Name |

N-(3-acetylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H18N6O2S/c1-15(30)17-8-5-9-18(12-17)24-21(31)14-32-23-26-25-22-20-13-19(16-6-3-2-4-7-16)27-29(20)11-10-28(22)23/h2-13H,14H2,1H3,(H,24,31) |

InChI Key |

BTRWSOKRTPQRFT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)